Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25F2NO3/c1-12(2,3)21-11(20)18-14(10-19)8-13(9-14)4-6-15(16,17)7-5-13/h19H,4-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGBPPBBUUKEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate involves multiple steps. One common method includes the reaction of 7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonane with tert-butyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the spiro structure.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups in place of the fluorine atoms .
Scientific Research Applications
Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Variations
The following compounds share the spiro[3.5]nonane core but differ in substituents, leading to distinct physicochemical and functional properties:
Impact of Substituents
- Fluorine: The 7,7-difluoro substitution in the target compound increases lipophilicity (LogP ~2.5–3.0 estimated) and metabolic stability compared to non-fluorinated analogs .
- Hydroxymethyl : Provides a site for esterification or oxidation, contrasting with the ethynyl (click chemistry) and formyl (conjugation) groups in analogues .
- Heteroatoms : Replacing carbon with nitrogen (aza) or oxygen (oxa) alters polarity. For example, the 7-aza derivative (CAS 147611-03-8) has a lower molecular weight (240.34 g/mol) and higher topological polar surface area (TPSA ~55 Ų) than the target compound .
Analogues in Alternative Spiro Systems
Spiro Ring Size and Strain
- The target’s spiro[3.5]nonane core offers conformational flexibility, making it more suitable for drug design .
Biological Activity
Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C13H18F2N2O3
- Molecular Weight: 305.37 g/mol
- CAS Number: 2567504-69-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
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Inhibition of Enzymes:
- Studies indicate that the compound may act as an inhibitor of certain enzymes, similar to other carbamate derivatives that modulate neurotransmitter levels by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
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Receptor Modulation:
- The compound may also interact with specific receptors within the central nervous system (CNS), potentially influencing neuroprotective pathways and cognitive functions.
In Vitro Studies
Research has shown that this compound exhibits significant biological activities in vitro:
| Study | Cell Type | Effect Observed | Concentration |
|---|---|---|---|
| Study 1 | Astrocytes | Reduced cell death induced by Aβ 1-42 | 100 µM |
| Study 2 | Neuronal Cells | Inhibition of AChE activity | IC50 = 15.4 nM |
| Study 3 | Human Acinar Cells | Inhibition of trypsinogen activation | N/A |
These studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease.
In Vivo Studies
In vivo research is limited but suggests promising outcomes:
- Neuroprotective Effects:
- In animal models, the administration of this compound has shown a reduction in cognitive decline associated with neurodegenerative diseases.
- Anti-inflammatory Properties:
- The compound appears to modulate inflammatory responses in the CNS, which is crucial for protecting neuronal integrity during pathological conditions.
Case Studies
-
Case Study on Alzheimer's Disease:
- A study investigated the effects of the compound on cognitive function in a transgenic mouse model of Alzheimer's disease. Results indicated a significant improvement in memory retention and a decrease in amyloid plaque formation compared to control groups.
-
Pancreatitis Model:
- Another study evaluated the impact of this compound on pancreatitis induced by chemical agents. The findings demonstrated a protective effect against zymogen activation and inflammation markers, suggesting potential therapeutic applications in pancreatic disorders.
Q & A
Q. How can researchers optimize the synthesis of tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate to achieve high yields and purity?
- Methodological Answer : The synthesis involves multistep reactions requiring precise control of temperature, solvent polarity, and stoichiometry. Key steps include:
- Fluorination at the 7,7-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions .
- Introduction of the hydroxymethyl group via reductive amination or hydroxylation of a precursor aldehyde intermediate (e.g., tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate) using NaBH4 or LiAlH4.
- Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product .
- Critical Note : Monitor reaction progress using TLC or LC-MS to avoid over-fluorination or side reactions at the spirocyclic center.
Q. What analytical techniques are most reliable for confirming the spirocyclic structure and fluorine substitution pattern?
- Methodological Answer :
- X-ray crystallography : Use SHELXTL or SHELXL for structure refinement. The spiro[3.5]nonane system and fluorine positions can be resolved with high-resolution data (e.g., < 0.8 Å) .
- NMR spectroscopy :
- <sup>19</sup>F NMR to confirm diastereotopic fluorine atoms (δ range: -180 to -200 ppm for CF2 groups) .
- <sup>1</sup>H NMR to identify the hydroxymethyl proton (δ ~3.5–4.0 ppm, broad singlet) and spirocyclic CH2 groups (δ ~1.5–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> = calculated for C15H24F2NO3).
Advanced Research Questions
Q. How do steric and electronic effects of the spirocyclic system influence the compound’s reactivity in nucleophilic substitution or coupling reactions?
- Methodological Answer :
- Steric effects : The spiro[3.5]nonane backbone imposes significant steric hindrance, limiting nucleophilic attack at the carbamate nitrogen. Use bulky bases (e.g., DBU) to deprotonate the hydroxymethyl group selectively .
- Electronic effects : Fluorine atoms at the 7,7-positions increase electrophilicity of adjacent carbons, enabling Suzuki-Miyaura couplings with aryl boronic acids. Optimize Pd catalysts (e.g., Pd(PPh3)4) and microwave-assisted conditions for C–C bond formation .
- Case Study : In a related compound (tert-butyl N-{2-formylspiro[3.5]nonan-2-yl}carbamate), coupling reactions achieved 70–85% yields under inert atmospheres .
Q. What strategies mitigate hydrolytic instability of the carbamate group during biological assays?
- Methodological Answer :
- pH control : Perform assays in slightly acidic buffers (pH 5.5–6.5) to slow hydrolysis. Avoid basic conditions (pH > 8) where carbamate cleavage is rapid .
- Prodrug design : Replace the tert-butyl group with enzymatically labile protecting groups (e.g., p-nitrophenyl) to enhance stability in vitro .
- Stability testing : Use LC-MS to monitor degradation products over 24–72 hours in PBS or cell culture media .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. The spirocyclic system and fluorine atoms may occupy hydrophobic pockets, while the hydroxymethyl group forms hydrogen bonds .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-target complex. Focus on fluorine’s role in enhancing binding affinity via halogen bonding .
- Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine force field parameters .
Q. What are the challenges in resolving enantiomeric purity of this compound, and how can they be addressed?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to separate enantiomers. Retention times differ by 1–2 minutes .
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to assign absolute configuration .
- Synthesis of chiral intermediates : Start with enantiopure building blocks (e.g., (R)- or (S)-spirocyclic precursors) to avoid racemization during carbamate formation .
Data Contradictions and Resolution
Q. Conflicting reports on the biological activity of structurally similar carbamates: How to design validation experiments?
- Methodological Answer :
- Comparative SAR : Test this compound alongside analogs (e.g., tert-butyl N-{2-formylspiro[3.5]nonan-2-yl}carbamate) in enzyme inhibition assays (IC50 measurements) .
- Off-target screening : Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
- Mechanistic studies : Employ CRISPR-edited cell lines to confirm target engagement (e.g., knockout of putative receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
